molecular formula C14H15F2N3O3S B2946978 3,4-difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797351-69-9

3,4-difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Cat. No.: B2946978
CAS No.: 1797351-69-9
M. Wt: 343.35
InChI Key: MJVGDAFDGPDPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It belongs to a class of compounds featuring a benzenesulfonamide group linked to a pyrazole heterocycle. This specific molecular architecture, which includes fluorine atoms and a tetrahydropyran (oxan-4-yl) group, is commonly investigated for its potential to interact with biologically relevant enzymes. Compounds with this core structure have been widely studied as inhibitors of carbonic anhydrase isozymes. The carbonic anhydrase family of enzymes is linked to various disorders, and their inhibitors are relevant for researching treatments for conditions such as glaucoma, epilepsy, and altitude sickness . The presence of the sulfonamide group is particularly critical for this type of activity. Furthermore, structurally similar pyrazole-sulfonamide derivatives have been identified as having affinity for other biological targets, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), indicating potential research applications in metabolic diseases . The incorporation of the tetrahydropyran ring, a common feature in drug discovery, is often used to fine-tune the molecule's physicochemical properties and pharmacokinetic profile. This product is intended for research purposes as a building block or intermediate in the synthesis and development of novel bioactive molecules. 3,4-difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3,4-difluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O3S/c15-13-2-1-12(7-14(13)16)23(20,21)18-10-8-17-19(9-10)11-3-5-22-6-4-11/h1-2,7-9,11,18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVGDAFDGPDPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3,4-Difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three sulfonamide derivatives with analogous scaffolds but differing substituents.

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Key Applications/Findings
3,4-Difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide (Target) Pyrazole-sulfonamide 3,4-difluoro benzene; oxan-4-yl Not reported Calculated: ~343.3 Kinase inhibition (hypothetical)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine-sulfonamide Chromenone; fluorophenyl; methylbenzenesulfonamide 175–178 589.1 Anticancer candidate (patented)
N-{4-[Acetyl(methyl)amino]phenyl}-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide Pyrazole-acetamide Bromo-methyl pyrazole; acetyl-methylaminophenyl Not reported Calculated: ~420.3 Enzyme modulation (hypothetical)
2,4-Dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide Benzamide Dichloro benzene; difluoromethoxy-methoxyphenyl Not reported Calculated: ~376.2 Antimicrobial research

Key Observations:

Fluorine Substitution: The target compound’s 3,4-difluoro motif mirrors the dual fluorine substitutions in the chromenone derivative (Table 1, Row 2), which enhances binding to hydrophobic enzyme pockets .

Pyrazole vs. Pyrazolo-Pyrimidine : The pyrazolo-pyrimidine core in the patented anticancer compound (Row 2) offers a larger planar structure for π-π stacking interactions, whereas the target’s simpler pyrazole may favor metabolic stability .

Oxan-4-yl Group : The tetrahydropyran substituent in the target compound is distinct from the methylbenzenesulfonamide or bromo-methyl groups in analogs (Rows 2–4). This modification may improve blood-brain barrier penetration compared to more polar derivatives .

Research Findings and Limitations

  • Synthetic Challenges: The oxan-4-yl group introduces conformational rigidity, complicating synthesis compared to linear alkyl chains in analogs. No yield data is available for the target compound, unlike the 28% yield reported for the pyrazolo-pyrimidine derivative .
  • Computational modeling suggests moderate kinase affinity due to fluorinated aryl interactions, but validation is required.

Biological Activity

3,4-Difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group and a pyrazole moiety, which are known for their diverse biological activities. The presence of fluorine atoms and an oxane ring contributes to its unique properties. The molecular formula is C14H15F2N3O2SC_{14}H_{15}F_2N_3O_2S with a molecular weight of approximately 329.35 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole-based sulfonamides against a range of bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 mM
This compoundS. aureus0.7 mM

These results suggest that the compound has promising antibacterial activity comparable to standard antibiotics.

Antileishmanial Activity

The antileishmanial efficacy of similar pyrazole compounds has been documented, with some showing IC50 values as low as 0.059 mM against Leishmania species. While specific data on this compound is limited, its structural analogs have demonstrated significant activity:

CompoundLeishmania SpeciesIC50 (mM)
3bL. amazonensis0.070
3eL. infantum0.065

These findings indicate potential for further exploration in treating leishmaniasis.

Inhibition of Carbonic Anhydrases

Recent studies have shown that compounds with similar structures can inhibit human carbonic anhydrases (hCA). The inhibition profiles are crucial for understanding their role in various diseases:

CompoundhCA IsoformIC50 (µM)
3ahCAII0.8
3bhCAIX0.5

The inhibition of carbonic anhydrases is relevant in treating conditions such as glaucoma and obesity.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to mimic substrates for certain enzymes, allowing it to act as an inhibitor.
  • Cell Membrane Penetration : The fluorine atoms enhance lipophilicity, improving cell membrane penetration and bioavailability.

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • Study on Antimicrobial Effects : A clinical trial evaluated the efficacy of pyrazole derivatives in treating bacterial infections with promising results.
  • Leishmaniasis Treatment : Research demonstrated that compounds with a similar structure significantly reduced parasite load in infected models.

Q & A

Q. Optimization Tips :

  • Use high-purity reagents to minimize side products.
  • Monitor reaction progress via TLC or HPLC.
  • For coupling steps, anhydrous solvents and inert atmospheres (N2/Ar) improve yields .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
Key characterization techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the pyrazole, oxane, and sulfonamide moieties. Aromatic protons appear at δ 7.5–8.5 ppm, while oxane protons resonate at δ 3.5–4.5 ppm .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm<sup>-1</sup>) and N-H stretches (~3300 cm<sup>-1</sup>) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 386.1) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide-pyrazole derivatives?

Answer:
Contradictions often arise from variations in assay conditions or substituent effects. To address this:

Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .

Structure-Activity Relationship (SAR) Analysis : Compare the 3,4-difluoro and oxane substituents with analogs. For example, replacing oxane with piperidine (as in nefextinib) may alter kinase inhibition .

Dose-Response Studies : Perform IC50/EC50 measurements across multiple concentrations to distinguish potency artifacts .

Example : A study on hydrazone derivatives found that 3,4-difluoro substitution enhanced antimicrobial activity compared to 2,4-difluoro analogs, likely due to improved membrane penetration .

Advanced: What computational methods are recommended to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in targets like COX-2 or GPR132. Focus on hydrogen bonding with sulfonamide and π-π stacking with the pyrazole .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Case Study : Pyrazole-based COX inhibitors showed higher selectivity when the sulfonamide group occupied the hydrophobic pocket, while fluorinated aryl groups stabilized interactions .

Advanced: How can X-ray crystallography and SHELX software be applied to determine the compound’s crystal structure?

Answer:

Crystallization : Use vapor diffusion (e.g., DMSO/water) to grow single crystals.

Data Collection : Collect diffraction data (λ = 1.5418 Å) on a Bruker D8 Venture diffractometer .

Structure Refinement :

  • SHELXT : Solve the phase problem via intrinsic phasing.
  • SHELXL : Refine atomic coordinates and thermal parameters. Key metrics: R < 5%, wR < 10% .

Example : A similar pyrazole-sulfonamide compound crystallized in the P21/c space group, with hydrogen bonds between sulfonamide O and pyrazole N stabilizing the lattice .

Basic: What are the dominant chemical reactions involving this compound, and how are they mechanistically characterized?

Answer:
Common reactions include:

Nucleophilic Substitution : The sulfonamide NH reacts with electrophiles (e.g., alkyl halides) in DMF/K2CO3 to form N-alkyl derivatives .

Oxidation : Treat with H2O2/AcOH to oxidize the pyrazole ring, forming pyrazolone derivatives .

Hydrolysis : Under acidic conditions (HCl/EtOH, reflux), the sulfonamide cleaves to yield benzenesulfonic acid and pyrazole-amine .

Q. Mechanistic Insights :

  • Sulfonamide reactions proceed via tetrahedral intermediates.
  • Fluorine substituents direct electrophilic aromatic substitution to the meta position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.